molecular formula CH3NO2 B1208785 Carbamic acid CAS No. 463-77-4

Carbamic acid

Cat. No. B1208785
CAS RN: 463-77-4
M. Wt: 61.040 g/mol
InChI Key: KXDHJXZQYSOELW-UHFFFAOYSA-N
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Description

. It is a unique molecule that can be seen as both an amine and a carboxylic acid. This dual nature makes it an interesting subject of study in various fields of chemistry and biology. Carbamic acid is typically unstable at temperatures above 250 K (-23°C), decomposing into ammonia (NH₃) and carbon dioxide (CO₂) .

Preparation Methods

Carbamic acid can be synthesized through several methods:

Chemical Reactions Analysis

Carbamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include ammonia, carbon dioxide, and various alcohols. The major products formed from these reactions are ammonium carbamate, carbamate esters, and substituted carbamic acids .

properties

CAS RN

463-77-4

Molecular Formula

CH3NO2

Molecular Weight

61.040 g/mol

IUPAC Name

carbamic acid

InChI

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)

InChI Key

KXDHJXZQYSOELW-UHFFFAOYSA-N

SMILES

C(=O)(N)O

Canonical SMILES

C(=O)(N)O

Other CAS RN

463-77-4

physical_description

Solid

Related CAS

1111-78-0 (ammonium salt)
4366-93-2 (potassium salt)

synonyms

ammonium carbamate
calcium carbamate
carbamic acid
carbamic acid, ammonia salt
carbamic acid, calcium salt
carbamic acid, potassium salt
carbamic acid, sodium salt
potassium carbamate
sodium carbamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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